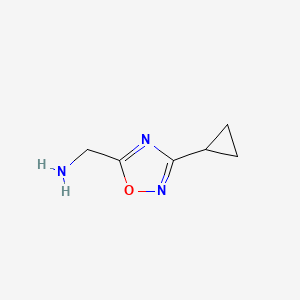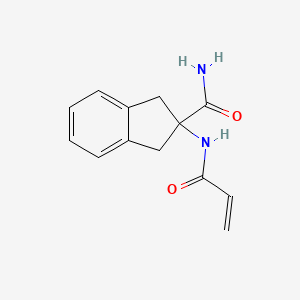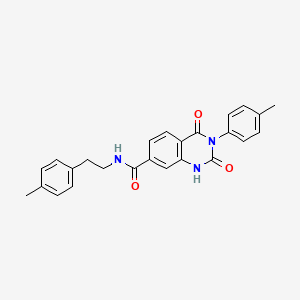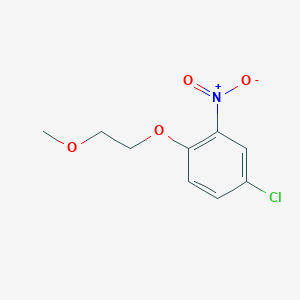
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, has been a subject of interest in organic chemistry . One efficient method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “this compound”, can be converted to other five-membered heterocycles. For instance, the use of hydrazine hydrate can convert 1,3,4-oxadiazoles to triazolamines, while thiourea can convert the 1,3,4-oxadiazole ring to the thiadiazole .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a predicted boiling point of 269.9° C at 760 mmHg and a predicted density of 1.3 g/mL. The refractive index is predicted to be n 20D 1.57 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Oxadiazole derivatives, including compounds similar to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine, have been extensively synthesized and characterized, demonstrating the chemical versatility and potential for further modifications to enhance their biological activities. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the utility of oxadiazole compounds in chemical research for developing new synthetic methods and characterizing novel compounds using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Anticancer Activity
A notable application of oxadiazole derivatives is their exploration for anticancer properties. The study on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrates significant anti-tumor potential against various cancer cell lines, suggesting that certain oxadiazole derivatives may serve as promising leads for the development of new anticancer agents (Ramazani et al., 2014).
Antimicrobial Activity
Oxadiazole compounds have also been investigated for their antimicrobial efficacy. The synthesis and evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety for antimicrobial activity against a variety of pathogens demonstrate the potential of oxadiazole derivatives as a basis for developing new antimicrobial agents. This research highlights the structural versatility of oxadiazoles in targeting different types of bacteria and fungi, offering a pathway for novel antimicrobial drug development (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Neuroprotective Properties
The discovery of oxadiazolylindazole sodium channel modulators as neuroprotective agents towards hippocampal neurons indicates another significant application of oxadiazole derivatives. These compounds exhibit potential for the treatment of neurological conditions by modulating voltage-dependent sodium channels, pointing towards their utility in developing treatments for neurodegenerative diseases (Clutterbuck et al., 2009).
Direcciones Futuras
The future directions for research on “(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, material science, and high-energy molecules . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propiedades
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHXVOOIAHGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)


![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)


![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)

![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)
![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)